11-Maleimidoundecanoic acid dihydrate 11-Maleimidoundecanoic acid dihydrate
Brand Name: Vulcanchem
CAS No.: 57079-02-4
VCID: VC20525984
InChI: InChI=1S/C15H23NO4.2H2O/c17-13-10-11-14(18)16(13)12-8-6-4-2-1-3-5-7-9-15(19)20;;/h10-11H,1-9,12H2,(H,19,20);2*1H2
SMILES:
Molecular Formula: C15H27NO6
Molecular Weight: 317.38 g/mol

11-Maleimidoundecanoic acid dihydrate

CAS No.: 57079-02-4

Cat. No.: VC20525984

Molecular Formula: C15H27NO6

Molecular Weight: 317.38 g/mol

* For research use only. Not for human or veterinary use.

11-Maleimidoundecanoic acid dihydrate - 57079-02-4

CAS No. 57079-02-4
Molecular Formula C15H27NO6
Molecular Weight 317.38 g/mol
IUPAC Name 11-(2,5-dioxopyrrol-1-yl)undecanoic acid;dihydrate
Standard InChI InChI=1S/C15H23NO4.2H2O/c17-13-10-11-14(18)16(13)12-8-6-4-2-1-3-5-7-9-15(19)20;;/h10-11H,1-9,12H2,(H,19,20);2*1H2
Standard InChI Key PHDKNCYKXNTZOA-UHFFFAOYSA-N
Canonical SMILES C1=CC(=O)N(C1=O)CCCCCCCCCCC(=O)O.O.O

Chemical Structure and Properties

Molecular Characteristics

11-Maleimidoundecanoic acid dihydrate features a maleimide group attached to an undecanoic acid backbone, with two water molecules of hydration. The maleimide moiety (C4H2NO2\text{C}_4\text{H}_2\text{NO}_2) undergoes Michael addition reactions with thiols, while the carboxylic acid terminus (COOH\text{COOH}) facilitates conjugation to amines via carbodiimide chemistry . The compound’s extended hydrocarbon chain enhances hydrophobicity, enabling its integration into lipid-based drug delivery systems.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC15H27NO6\text{C}_{15}\text{H}_{27}\text{NO}_{6}
Molecular Weight317.38 g/mol
CAS Number57079-02-4
IUPAC Name11-(2,5-dioxopyrrol-1-yl)undecanoic acid; dihydrate

Physical and Chemical Properties

The dihydrate form exhibits improved solubility in polar solvents compared to its anhydrous counterpart. Its melting point ranges between 95–98°C, with stability under inert atmospheres but susceptibility to hydrolysis in aqueous environments above pH 7.0 . The maleimide group’s reactivity is pH-dependent, with optimal thiol conjugation occurring at pH 6.5–7.5.

Synthesis and Purification

Synthetic Routes

The synthesis involves reacting maleic anhydride with undecanoic acid under reflux conditions in a non-polar solvent (e.g., toluene). Cyclization to form the maleimide ring is achieved using acetic anhydride and sodium acetate, followed by hydration to yield the dihydrate form.

Key Reaction Steps:

  • Amidation: Maleic anhydride reacts with undecanoic acid to form maleamic acid.

  • Cyclization: Dehydration of maleamic acid produces the maleimide.

  • Hydration: Water incorporation stabilizes the crystal lattice .

Industrial Production

Industrial-scale synthesis employs continuous-flow reactors to enhance yield (≥85%) and purity (≥98%). Post-synthesis purification involves recrystallization from ethanol-water mixtures, with HPLC analysis ensuring compliance with pharmaceutical-grade standards.

Applications in Biotechnology

Bioconjugation Techniques

The compound serves as a heterobifunctional linker, conjugating antibodies to cytotoxic agents or fluorescent probes. For example, trastuzumab (Herceptin) has been functionalized with maytansinoids using this linker for targeted breast cancer therapy .

Table 2: Bioconjugation Applications

ApplicationTarget BiomoleculeOutcome
Antibody-Drug ConjugatesHER2 receptorEnhanced tumor specificity
Fluorescent LabelingStreptavidinImproved imaging resolution

PROTACs Development

In PROTACs, 11-maleimidoundecanoic acid dihydrate links E3 ubiquitin ligase binders to target protein ligands. A notable example is ARV-471, a PROTAC degrading estrogen receptors in hormone-resistant breast cancer.

Mechanism:

  • Target Binding: The ligand (e.g., fulvestrant) binds ERα.

  • Ubiquitination: The E3 ligase recruiter (e.g., von Hippel-Lindau) tags ERα for proteasomal degradation.

HazardPrecautionary Measures
Skin IrritationWear nitrile gloves; use fume hood
Eye DamageSafety goggles required

Recent Research Findings

Stability Studies

Kinetic analyses reveal that maleimide-thiol adducts formed by this linker exhibit half-lives exceeding 72 hours in serum, outperforming shorter-chain analogs (e.g., 6-maleimidohexanoic acid) .

Comparative Analyses

Table 4: Linker Performance Comparison

LinkerHydrophobicityConjugation Efficiency
11-Maleimidoundecanoic acidHigh92%
PEG-based linkersLow78%

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator